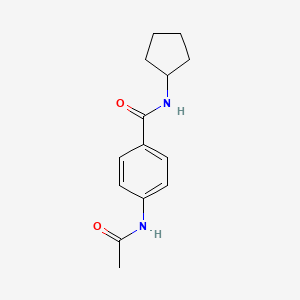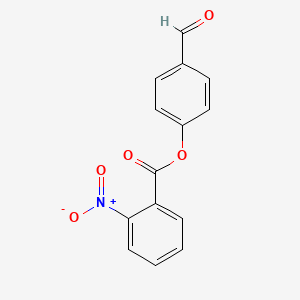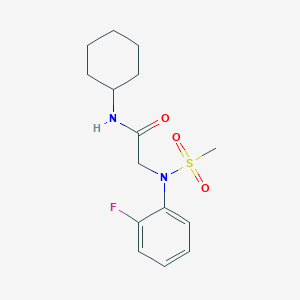
2-chloro-4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide is a chemical compound that has gained interest in recent years due to its potential applications in scientific research. This compound is a member of the benzamide family and is often referred to as CNOC. The purpose of
Mechanism of Action
The mechanism of action of 2-chloro-4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide involves the inhibition of DNA topoisomerases. These enzymes are responsible for the regulation of DNA supercoiling and are essential for DNA replication and transcription. By inhibiting the activity of topoisomerases, CNOC induces DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide are largely dependent on its mechanism of action. As a DNA topoisomerase inhibitor, CNOC induces DNA damage and cell death in cancer cells. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, which may have implications for its potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide in lab experiments is its potential as a DNA topoisomerase inhibitor. This makes it a valuable tool for studying the mechanisms of DNA replication and transcription. Additionally, its potential as an anti-inflammatory and anti-tumor agent makes it a promising candidate for further study.
One limitation of using CNOC in lab experiments is its potential toxicity. As a DNA topoisomerase inhibitor, CNOC can induce DNA damage and cell death in healthy cells as well as cancer cells. Additionally, its potential as an anti-inflammatory agent may be limited by its toxicity and potential side effects.
Future Directions
There are several future directions for the study of 2-chloro-4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide. One potential direction is the development of more selective DNA topoisomerase inhibitors that can target cancer cells specifically. Additionally, further study of CNOC's potential as an anti-inflammatory and anti-tumor agent may lead to the development of new treatments for inflammatory diseases and cancer. Finally, the study of CNOC's potential toxicity and side effects may lead to the development of safer and more effective drugs.
Synthesis Methods
The synthesis of 2-chloro-4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide involves the reaction between 2-chloro-4-nitrobenzoic acid and 6-acetyl-2H-chromen-2-one in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature and yields CNOC as a yellow solid.
Scientific Research Applications
2-chloro-4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide has been used in scientific research for its potential as a DNA topoisomerase inhibitor. It has been shown to inhibit the activity of topoisomerase IIα and induce DNA damage in cancer cells. Additionally, CNOC has been studied for its potential as an anti-inflammatory and anti-tumor agent. It has been shown to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.
properties
IUPAC Name |
2-chloro-4-nitro-N-(2-oxochromen-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O5/c17-13-8-11(19(22)23)3-4-12(13)16(21)18-10-2-5-14-9(7-10)1-6-15(20)24-14/h1-8H,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMFTSKRTIYAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5819088.png)

![2-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5819097.png)
![1-[5,7-dimethyl-2-(2-propyn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5819109.png)


![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5819136.png)
![8-chloro-7-[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5819157.png)

![2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5819184.png)
![ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate](/img/structure/B5819186.png)
![4-[2-(2,4-dichlorophenoxy)ethyl]morpholine](/img/structure/B5819188.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5819189.png)
